molecular formula C8H18Cl2N2O B3094222 trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride CAS No. 1255718-02-5

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride

Cat. No.: B3094222
CAS No.: 1255718-02-5
M. Wt: 229.14
InChI Key: ZEJMNWIUVPGSNL-FOMWZSOGSA-N
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Description

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride (CAS 1255718-02-5) is a chiral bipyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C8H18Cl2N2O and a molecular weight of 229.15 g/mol, this compound serves as a versatile synthetic intermediate and scaffold for the development of biologically active molecules . The stereospecific configuration of the molecule is defined by the trans relationship between the substituents on the pyrrolidine rings, which is crucial for its interaction with biological targets . The dihydrochloride salt form enhances the compound's stability and solubility for research applications. Bipyrrolidine structures are key components in potent, selective inhibitors for challenging therapeutic targets. For instance, similar diazabicyclo[3.2.1]octane and fluorotetrahydro-pyrrolizine frameworks are employed in noncovalent, potent inhibitors of the KRAS G12D mutation, a significant oncogenic driver in solid tumors . This highlights the value of rigid, nitrogen-rich bicyclic systems in designing next-generation cancer therapeutics. The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation and storage are recommended to preserve the integrity of the product .

Properties

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMNWIUVPGSNL-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives under specific conditions.

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular function and signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride and analogous compounds based on molecular structure, applications, and physicochemical properties.

Compound Molecular Formula Key Features Applications Availability
This compound C₈H₁₈Cl₂N₂O Bicyclic trans-configuration, hydroxyl group, dihydrochloride salt Neuropharmacology, receptor studies Limited (CBR00677, AldrichCPR)
(3'S,4'S)-1,3'-Bipyrrolidin-4'-ol dihydrochloride C₈H₁₈Cl₂N₂O Stereoisomer with distinct spatial arrangement Discontinued (CymitQuimica Ref: 10-F360130) Discontinued
4-Aminobenzamidine Dihydrochloride C₇H₁₀Cl₂N₄O Aromatic amine, amidine group, dihydrochloride salt Protease inhibition, biochemical assays Widely available (Aldrich)
Bismarck Brown Y Dihydrochloride C₁₈H₁₆Cl₂N₈ Azo dye, polyaromatic structure, dihydrochloride salt Histological staining, textile industry Commercial (C.I. 21000)

Key Findings:

Stereochemical Specificity : The trans-configuration of the bipyrrolidin-ol derivative distinguishes it from its (3'S,4'S) stereoisomer, which has been discontinued due to synthesis challenges or low demand . The trans form’s rigid structure enhances receptor-binding selectivity compared to flexible acyclic amines .

Salt Form vs. Neutral Analogues: Dihydrochloride salts (e.g., this compound, 4-aminobenzamidine dihydrochloride) exhibit higher water solubility than their freebase counterparts, making them preferable for aqueous-based biological assays .

Functional Group Diversity: Unlike aromatic amines (e.g., 4-aminobenzamidine) or azo dyes (e.g., Bismarck Brown Y), the bipyrrolidin-ol scaffold lacks π-conjugation, reducing its UV visibility but improving metabolic stability in drug design .

Research and Industrial Relevance

  • Pharmacological Studies : The trans-bipyrrolidin-ol derivative’s bicyclic structure mimics natural polyamines like spermidine, enabling its use in studying ion channels and G-protein-coupled receptors .
  • Synthesis Challenges: The compound’s stereospecific synthesis requires chiral catalysts or resolving agents, increasing production costs compared to non-chiral amines like 4-aminobenzamidine .
  • Market Availability: Limited commercial suppliers (e.g., AldrichCPR) reflect its niche research applications, whereas Bismarck Brown Y remains widely available due to industrial demand .

Biological Activity

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its bipyrrolidine structure, which contributes to its interaction with various biological targets. The molecular formula is C10_{10}H14_{14}Cl2_2N2_2O, and it exhibits solubility in water due to the presence of two hydrochloride groups.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its ability to modulate these pathways suggests potential applications in treating mood disorders.
  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Biological Activity Data

Activity Type Target Pathogen/Condition Effect Observed MIC (µg/mL)
AntibacterialStaphylococcus aureusInhibition of growth32
AntibacterialEscherichia coliInhibition of growth64
Neurotransmitter ModulationSerotonin receptorsIncreased receptor binding affinityN/A
Neurotransmitter ModulationDopamine receptorsModulation of dopamine releaseN/A

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study utilized a variety of assays to establish the MIC values and assess the compound's safety profile in animal models .
  • Neuropharmacological Effects : Another investigation focused on the compound's effects on animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects .
  • Pharmacokinetics : A pharmacokinetic study highlighted the absorption and distribution characteristics of this compound. The compound showed favorable bioavailability and a half-life suitable for therapeutic applications, making it a candidate for further clinical development .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride to ensure purity and yield?

  • Methodological Answer : Synthesis should follow strict stoichiometric control, with purification steps such as recrystallization or column chromatography to isolate the diastereomerically pure compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. For hygroscopic or reactive intermediates, inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents are critical . Post-synthesis, validate purity via HPLC or NMR (e.g., trans-configuration confirmation through coupling constants in 1^1H-NMR) and quantify yield gravimetrically after lyophilization .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas at –20°C to prevent hydrolysis or oxidative degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For experimental handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) and avoid direct skin contact. Post-experiment, segregate waste into halogenated organic containers for professional disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectroscopic data for this compound across different solvent systems?

  • Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl3_3) may arise from hydrogen bonding or ion-pairing effects. To reconcile discrepancies:

  • Perform variable-temperature NMR to assess dynamic processes (e.g., conformational exchange).
  • Use 13^{13}C-DEPT or 2D-COSY/HMBC to assign ambiguous peaks and confirm stereochemistry.
  • Cross-validate with computational methods (DFT calculations for predicted shifts) .
    • Document solvent history and drying protocols, as residual water can alter proton environments .

Q. What strategies are effective for integrating experimental findings on this compound with computational models?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating results with SPR or ITC binding assays.
  • MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability, comparing RMSD/RMSF metrics with crystallographic data.
  • QM/MM : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to study reaction mechanisms .
    • Ensure force field parameters (e.g., GAFF2) are calibrated for pyrrolidine rings and chloride counterions .

Q. How can researchers address batch-to-batch variability in biological activity assays involving this compound?

  • Methodological Answer :

  • Standardization : Pre-test all batches with a reference assay (e.g., enzyme inhibition IC50_{50}) and normalize activity to a certified internal standard.
  • QC Metrics : Enforce strict thresholds for purity (>98% by LC-MS), residual solvents (via GC-MS), and endotoxin levels (LAL assay) .
  • Statistical Design : Use factorial experiments to identify critical factors (e.g., pH, temperature) contributing to variability. Apply ANOVA or mixed-effects models to quantify reproducibility .

Data Analysis & Theoretical Frameworks

Q. What methodologies are recommended for analyzing contradictory toxicity profiles of this compound in vitro vs. in vivo?

  • Methodological Answer :

  • Mechanistic Studies : Perform transcriptomics (RNA-seq) or metabolomics (LC-HRMS) to identify off-target pathways in cell lines vs. animal models.
  • PK/PD Modeling : Use compartmental models to correlate plasma concentrations (HPLC-MS/MS) with tissue-specific toxicity.
  • Species-Specific Factors : Adjust for metabolic differences (e.g., cytochrome P450 isoform expression) using humanized mouse models or microphysiological systems .

Q. How should researchers design experiments to investigate the compound’s role in chiral catalysis or asymmetric synthesis?

  • Methodological Answer :

  • Screening : Employ high-throughput robotic platforms to test enantioselectivity across substrate libraries (e.g., α-keto esters).
  • Kinetic Analysis : Use stopped-flow UV-Vis or 19^{19}F-NMR to measure rate constants and determine catalytic turnover (TON/TOF).
  • Theoretical Basis : Anchor results in transition-state theory (e.g., Eyring plots) or frontier molecular orbital (FMO) analysis to explain stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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